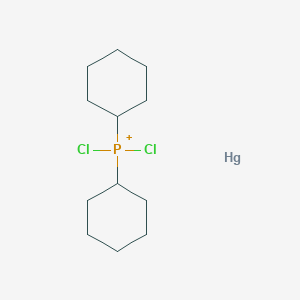![molecular formula C18H11F3O2 B14387000 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one CAS No. 89880-51-3](/img/structure/B14387000.png)
3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one: is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyranone ring substituted with phenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing phenyl and trifluoromethylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trifluoromethylphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects. For example, it may interfere with the biosynthesis of certain biomolecules or disrupt cellular signaling pathways.
Comparison with Similar Compounds
Fluridone: A related compound used as an aquatic herbicide.
Norflurazon: Another herbicide with a similar trifluoromethylphenyl group, used to control weeds in various crops.
Uniqueness: 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one is unique due to its specific substitution pattern and the presence of both phenyl and trifluoromethylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
89880-51-3 |
|---|---|
Molecular Formula |
C18H11F3O2 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-phenyl-5-[3-(trifluoromethyl)phenyl]pyran-4-one |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-8-4-7-13(9-14)16-11-23-10-15(17(16)22)12-5-2-1-3-6-12/h1-11H |
InChI Key |
XBEIZRZNTHOPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


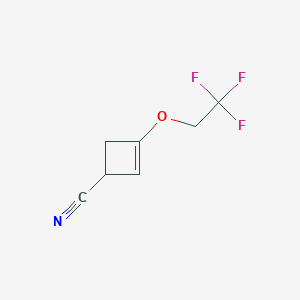
![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)
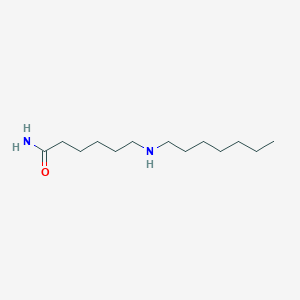
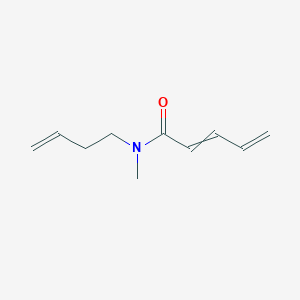
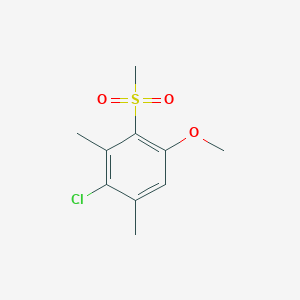
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)

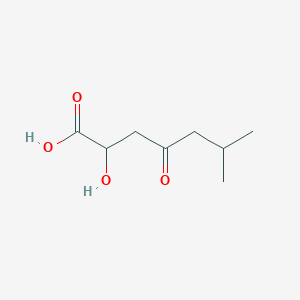
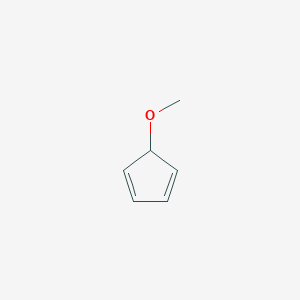
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
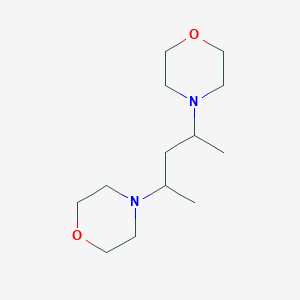
phosphanium chloride](/img/structure/B14386993.png)
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
